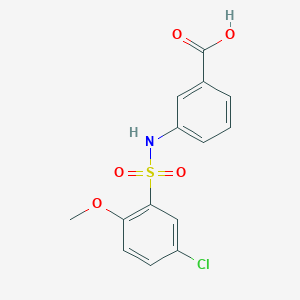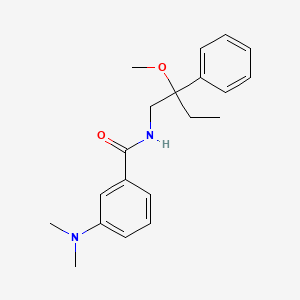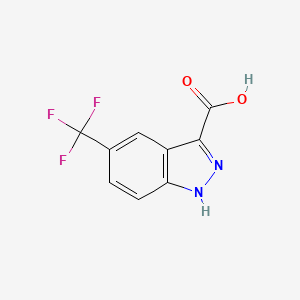
3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The chloromethyl and 3-methylphenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, with the chloromethyl and 3-methylphenyl groups attached at the 3rd and 5th positions, respectively .Chemical Reactions Analysis
The chloromethyl group in this compound could potentially undergo nucleophilic substitution reactions with various nucleophiles . The 1,2,4-oxadiazole ring might also participate in reactions, although oxadiazoles are generally quite stable and resistant to hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chloromethyl group might make the compound susceptible to hydrolysis, especially under alkaline conditions .科学的研究の応用
Synthesis and Characterization
- The 1,3,4-oxadiazole structure, a key component of 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole, is recognized as a privileged scaffold in medicinal and pesticide chemistry. Its diverse biological properties include antibacterial, antifungal, and anticancer activities. This structure is also significant in material science. Despite its importance, conventional synthesis methods present challenges, including the use of hazardous materials and low yield of products, necessitating the development of new, efficient methodologies for synthesis (Zarei & Rasooli, 2017).
Antibacterial Activity
- Novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole demonstrated significant in-vitro antibacterial activity against various bacteria. For example, one particular compound exhibited substantial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This highlights the potential of these compounds in developing new antibacterial agents (Rai et al., 2010).
Structural and Chemical Properties
- The chemical structure of this compound and its derivatives is characterized by certain angles and orientations between the constituent rings, which is crucial for understanding their physical and chemical behavior. For example, the oxadiazole ring forms specific dihedral angles with adjacent benzene rings, influencing the molecule's overall shape and properties (Wang et al., 2005).
Versatility in Synthesis
- The 1,2,4-oxadiazole derivatives, including those related to this compound, offer a versatile framework for creating a variety of compounds with potential applications in pharmaceuticals and agrochemicals. Their synthesis often involves intricate reactions and careful analysis to ensure the desired properties and functionalities (Bretanha et al., 2009).
作用機序
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
特性
IUPAC Name |
3-(chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKTWKSTBQFLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
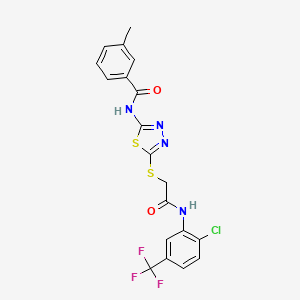
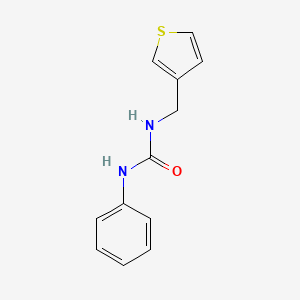

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2512691.png)
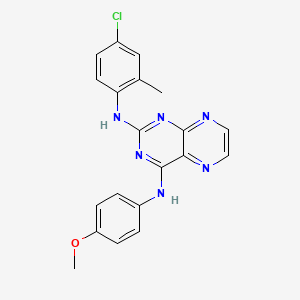
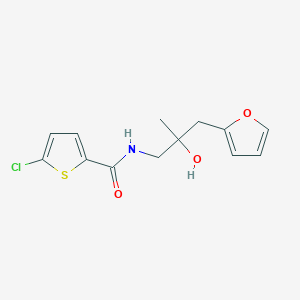

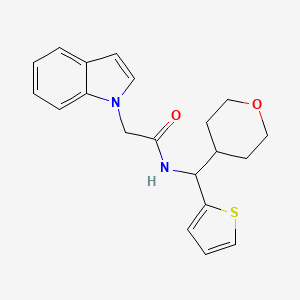
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2512698.png)
![2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid](/img/structure/B2512699.png)
